N-(4-cyanophenyl)-2-Propenamide
Description
N-(4-Cyanophenyl)-2-propenamide is an acrylamide derivative featuring a 4-cyanophenyl substituent on the nitrogen atom of the propenamide backbone.
Properties
IUPAC Name |
N-(4-cyanophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h2-6H,1H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVAIXVPRJKYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-Propenamide typically involves the reaction of 4-cyanobenzaldehyde with acrylamide under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, resulting in the formation of the desired propenamide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality and efficient resource utilization .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-Propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives .
Scientific Research Applications
N-(4-cyanophenyl)-2-Propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-Propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-cyanophenyl)-2-propenamide with five structurally related acrylamide and propanamide derivatives, emphasizing substituent effects and inferred properties.
N-(4-Aminophenyl)propanamide (CAS 41402-58-8)
- Structure: Propanamide with a 4-aminophenyl substituent.
- Key Differences: The amino group (-NH₂) is electron-donating, enhancing solubility in polar solvents compared to the cyano group.
- Implications: The amino group may increase hydrogen-bonding capacity, improving bioavailability but reducing metabolic stability due to susceptibility to oxidation .
2-Chloro-N-(4-cyanophenyl)propanamide (CAS 572881-44-8)
- Structure: Propanamide with a 2-chloro substituent and 4-cyanophenyl group.
- Implications: Increased lipophilicity compared to non-halogenated analogs, which may enhance membrane permeability but reduce aqueous solubility .
(E)-2-Cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
- Structure: α,β-Unsaturated acrylamide with dual cyano and trifluoromethylphenyl groups.
- Key Differences: The α-cyano group stabilizes the enamide system via conjugation, while the trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic resistance.
- Implications : The extended conjugation may improve UV absorption properties, making it suitable for optoelectronic applications. The -CF₃ group likely improves pharmacokinetic stability .
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide
- Structure: Propanamide with 4-chlorobenzyl, cyano, and 4-methoxyphenylamino substituents.
- Key Differences : The methoxy group (-OCH₃) is electron-donating, counterbalancing the electron-withdrawing effects of -Cl and -CN.
- Implications : Enhanced solubility in organic solvents compared to purely electron-withdrawing analogs. The methoxy group may also modulate receptor binding selectivity .
N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide
- Structure: Propanamide with 4-cyanophenoxy, hydroxyl, methyl, and trifluoromethylphenyl groups.
- Key Differences : The hydroxyl (-OH) and methyl (-CH₃) groups introduce hydrogen-bonding and steric effects, respectively.
- Implications : Hydroxyl groups improve water solubility, while the trifluoromethyl group enhances resistance to enzymatic degradation .
Structural and Functional Comparison Table
| Compound Name | Substituents | Molecular Weight | Key Properties (Inferred) | Potential Applications |
|---|---|---|---|---|
| This compound | 4-Cyanophenyl | ~160.17* | Moderate lipophilicity, UV activity | Polymer synthesis, drug intermediates |
| N-(4-Aminophenyl)propanamide | 4-Aminophenyl | 164.21 | High solubility, H-bond donor | Bioactive scaffolds |
| 2-Chloro-N-(4-cyanophenyl)propanamide | 2-Cl, 4-Cyanophenyl | 208.64 | High lipophilicity, halogen reactivity | Antimicrobial agents |
| (E)-2-Cyano-3-(4-cyanophenyl)-N-[4-(CF₃)phenyl]prop-2-enamide | α-CN, 4-Cyanophenyl, 4-CF₃ | ~335.28* | Conjugation stability, metabolic resistance | Optoelectronics, kinase inhibitors |
| N-(4-Chlorobenzyl)-2-cyano-3-[(4-OCH₃)phenylamino]propanamide | 4-Cl-benzyl, CN, 4-OCH₃ | ~343.79* | Balanced solubility, tunable reactivity | Enzyme inhibitors |
*Calculated based on molecular formulae.
Research Findings and Implications
- Electronic Effects: Electron-withdrawing groups (e.g., -CN, -Cl) reduce electron density on the aromatic ring, decreasing solubility in water but enhancing stability in nonpolar environments .
- Biological Activity: Compounds with trifluoromethyl or cyano groups exhibit improved target binding in kinase inhibition studies, likely due to strong dipole interactions .
- Material Science : α,β-Unsaturated acrylamides (e.g., ) show promise in photovoltaic materials due to extended π-conjugation .
Biological Activity
N-(4-cyanophenyl)-2-propenamide, also known as a propenamide derivative, has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a molecular formula of and includes a cyano group and a propenamide moiety, which contribute to its distinct reactivity and biological properties. The structural representation is as follows:
- SMILES :
C=CC(=O)NC1=CC=C(C=C1)C#N - InChI :
InChI=1S/C10H8N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h2-6H,1H2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their activity. This inhibition can affect critical biochemical pathways, making it a candidate for drug development in areas such as cancer and inflammation treatment.
- Receptor Modulation : It may act as an agonist or antagonist at receptor sites, thereby modulating signaling pathways involved in various physiological processes.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anti-Cancer Activity : Studies have indicated that this compound could be effective in the development of anti-cancer agents due to its ability to inhibit tumor growth by targeting specific cellular pathways.
- Anti-Inflammatory Properties : The compound has been investigated for its potential in reducing inflammation, which is crucial in various chronic diseases.
- Antioxidant Effects : Preliminary studies suggest that it may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Table 1: Summary of Biological Activities
Pharmacokinetic Studies
Recent pharmacokinetic studies have demonstrated that compounds similar to this compound exhibit favorable absorption characteristics and metabolic stability. These studies often utilize molecular docking techniques to predict interactions with target proteins, providing insights into their therapeutic potential .
Molecular Docking Insights
Molecular docking studies have shown that this compound can effectively bind to specific targets such as TNF-α converting enzyme (TACE), which is implicated in inflammatory processes. This binding affinity suggests potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
